4-chloro-N-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Overview
Description
4-chloro-N-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 4-chloro-N-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenylhydrazine with 3,5-dichloro-2,4-pentanedione to form the pyrazole ring. This intermediate is then reacted with 2-chloronicotinic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
4-chloro-N-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-N-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, resulting in diverse applications and activities.
Other heterocyclic compounds: Compounds with different heterocyclic cores but similar functional groups can also be compared to highlight the unique features of this compound.
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-8-12-13(17)11(7-18-14(12)21(2)20-8)15(22)19-10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIKMNBSDJOZFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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